molecular formula C9H13BrN2 B2746749 4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole CAS No. 1989659-92-8

4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole

Cat. No.: B2746749
CAS No.: 1989659-92-8
M. Wt: 229.121
InChI Key: QXYDDFWCJHSVPE-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is a substituted imidazole derivative characterized by a bromine atom at the 4-position, a cyclopropylmethyl group at the 1-position, and an ethyl substituent at the 2-position. For instance, the cyclopropylmethyl group is a sterically demanding substituent that may enhance metabolic stability compared to linear alkyl chains, as seen in related compounds like 4-bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole . Bromination at the 4-position is a common strategy to modulate electronic properties and reactivity, as demonstrated in 4-bromo-1,2-dimethyl-1H-imidazole synthesis, where regioselectivity is controlled to avoid isomer formation .

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-9-11-8(10)6-12(9)5-7-3-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYDDFWCJHSVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the bromination of an imidazole precursor. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the imidazole ring.

Another approach involves the cyclopropanation of an imidazole derivative. This can be achieved using reagents like diazomethane or cyclopropylmethyl bromide in the presence of a base such as triethylamine. The reaction conditions may vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and cyclopropanation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of azido, cyano, or amino derivatives of the imidazole ring.

    Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazole derivatives with altered functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H14BrN3
Molecular Weight : 270.15 g/mol
CAS Number : 1989659-92-8

The compound contains a bromine atom, which enhances its reactivity, and an imidazole ring known for its biological activity. The cyclopropylmethyl and ethyl groups contribute to its unique chemical properties.

Chemistry

4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The compound can be oxidized to introduce additional functional groups.
  • Reduction Reactions : Reduction of the imidazole ring may yield saturated derivatives.
Reaction TypeCommon ReagentsMajor Products Formed
SubstitutionNaN3, KSCNNew imidazole derivatives
OxidationKMnO4, CrO3Hydroxyl or carbonyl functional groups
ReductionPd/C, LiAlH4Saturated derivatives

Biology

The imidazole ring structure is known for its biological activity, making this compound a potential candidate for drug development. Research indicates that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms like apoptosis induction.
Biological ActivityTarget Pathogen/Cell TypeObserved Effect
AntimicrobialS. aureusModerate activity
AnticancerCancer cell linesInhibition of cell proliferation

Medicine

The compound is being explored for various therapeutic effects:

  • Antimicrobial : Its structure allows it to interact with cellular targets, potentially inhibiting key enzymes or receptors.
  • Neuroprotective Effects : Emerging studies suggest that it may protect against neuroinflammation and oxidative stress.

Antimicrobial Evaluation

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested against multiple bacterial strains. The findings indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, highlighting the potential of this compound in antimicrobial applications.

Neuroprotective Study

Another study focused on the neuroprotective effects of imidazole derivatives demonstrated that they could reduce oxidative stress markers in neuronal cell lines. This suggests potential applications for treating neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethyl group contribute to its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Substituent Bulkiness and Electronic Effects

  • 4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole (): This compound features a bulky naphthyl-substituted ethyl group at the 1-position.
  • 4-Bromo-1,2-dimethyl-1H-imidazole () : The methyl groups at positions 1 and 2 reduce steric hindrance, enabling facile bromination and debromination. The ethyl and cyclopropylmethyl groups in the target compound likely hinder similar reactions, necessitating tailored conditions (e.g., Grignard reagents for selective debromination) .
  • 2-(4-Bromophenyl)-1H-imidazole () : The bromophenyl substituent introduces strong electron-withdrawing effects, contrasting with the electron-donating ethyl group in the target compound. This difference impacts reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Melting Point (°C) ¹H NMR Shifts (Key Protons) Reference
4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole Not reported Cyclopropyl CH₂: ~δ 1.0–1.5 (m) Inferred
4-Bromo-N-(benzyl derivatives) 200–202 Aromatic H: δ 7.65–7.13 ppm
4-Bromo-1-(naphthyl-ethyl)imidazole Not reported Naphthyl H: δ 7.75–7.64 ppm
  • Lipophilicity : The cyclopropylmethyl group likely increases logP compared to methyl or phenyl substituents, enhancing membrane permeability.
  • Hydrogen Bonding : The imidazole NH (δ ~7.0–7.5 ppm) may participate in hydrogen bonding, as seen in crystallographic studies of related imidazoles .

Crystallographic and Intermolecular Interactions

  • Packing Patterns (–13) : Tetrasubstituted imidazoles exhibit layered or helical packing due to C-H···π and π-π interactions. The cyclopropyl group’s rigid geometry in the target compound may disrupt such packing, altering solubility .
  • Hydrogen-Bonding Networks : Unlike 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, which forms dimers via N-H···N bonds, the target compound’s NH may engage in weaker interactions due to steric shielding by the ethyl group .

Biological Activity

4-Bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination of an imidazole precursor. Common methods include:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled temperatures.
  • Cyclopropanation : Involves reagents such as diazomethane or cyclopropylmethyl bromide with bases like triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential as a broad-spectrum antimicrobial agent.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could serve as a lead for further development of antimicrobial therapies .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown promise in antiviral applications. Studies have indicated that it can inhibit viral replication in vitro, particularly against certain RNA viruses. The specific mechanisms are still under investigation but may involve interference with viral entry or replication processes .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition could lead to reduced inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets:

  • Binding Affinity : The presence of the bromine atom and cyclopropylmethyl group enhances the compound's reactivity and binding affinity to target proteins.
  • Enzyme Modulation : It may modulate enzyme activity by altering substrate binding or enzyme conformation .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting its potential as a new antibiotic agent.
  • Inflammation Model : In an experimental autoimmune encephalomyelitis (EAE) model, the compound showed efficacy in reducing symptoms associated with inflammation, indicating its potential application in treating autoimmune diseases .
  • Viral Inhibition Study : Research involving viral assays revealed that the compound could significantly reduce viral titers in infected cell cultures, highlighting its potential as an antiviral therapeutic agent .

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